molecular formula C4H6ClN5O B3056769 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine CAS No. 74025-73-3

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine

Cat. No.: B3056769
CAS No.: 74025-73-3
M. Wt: 175.58 g/mol
InChI Key: IPOXPXHQMSEBFF-UHFFFAOYSA-N
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Description

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine is a heterocyclic compound that features a guanidine group attached to an oxadiazole ring

Scientific Research Applications

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine typically involves the reaction of 3-(chloromethyl)-1,2,4-oxadiazole with guanidine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process would involve techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The guanidine group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative of the original compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2,4-oxadiazole: This compound shares the oxadiazole ring but lacks the guanidine group.

    2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: Similar in structure but with a different substitution pattern on the oxadiazole ring.

Uniqueness

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine is unique due to the presence of both the chloromethyl and guanidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5O/c5-1-2-8-4(11-10-2)9-3(6)7/h1H2,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOXPXHQMSEBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)N=C(N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406690
Record name 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74025-73-3
Record name 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Reactant of Route 2
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
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2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Reactant of Route 5
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Reactant of Route 6
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine

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